

Synthesis and Isotopic Labeling of Cyhalothrin-d5: A Technical Guide

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Compound of Interest

Compound Name: Cyhalothrin-d5

Cat. No.: B15553234

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This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of **Cyhalothrin-d5**, a deuterated internal standard crucial for the accurate quantification of Cyhalothrin in various matrices. The synthesis involves a multi-step process, beginning with the preparation of a deuterated precursor, 3-phenoxybenzyl alcohol-d5, followed by its esterification with 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid chloride. This guide details the experimental protocols, presents key quantitative data, and illustrates the synthetic workflow.

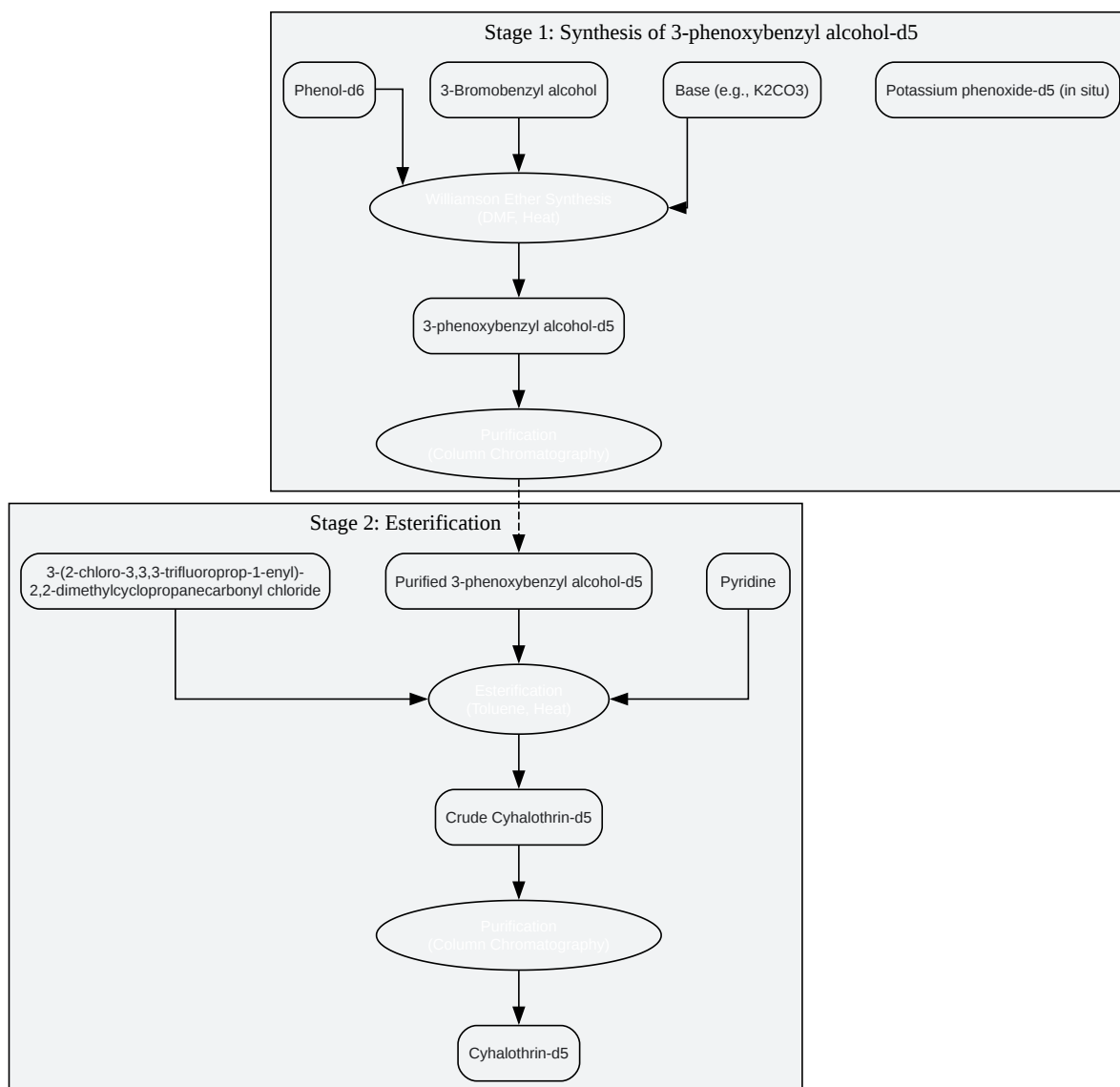
Core Synthesis Data

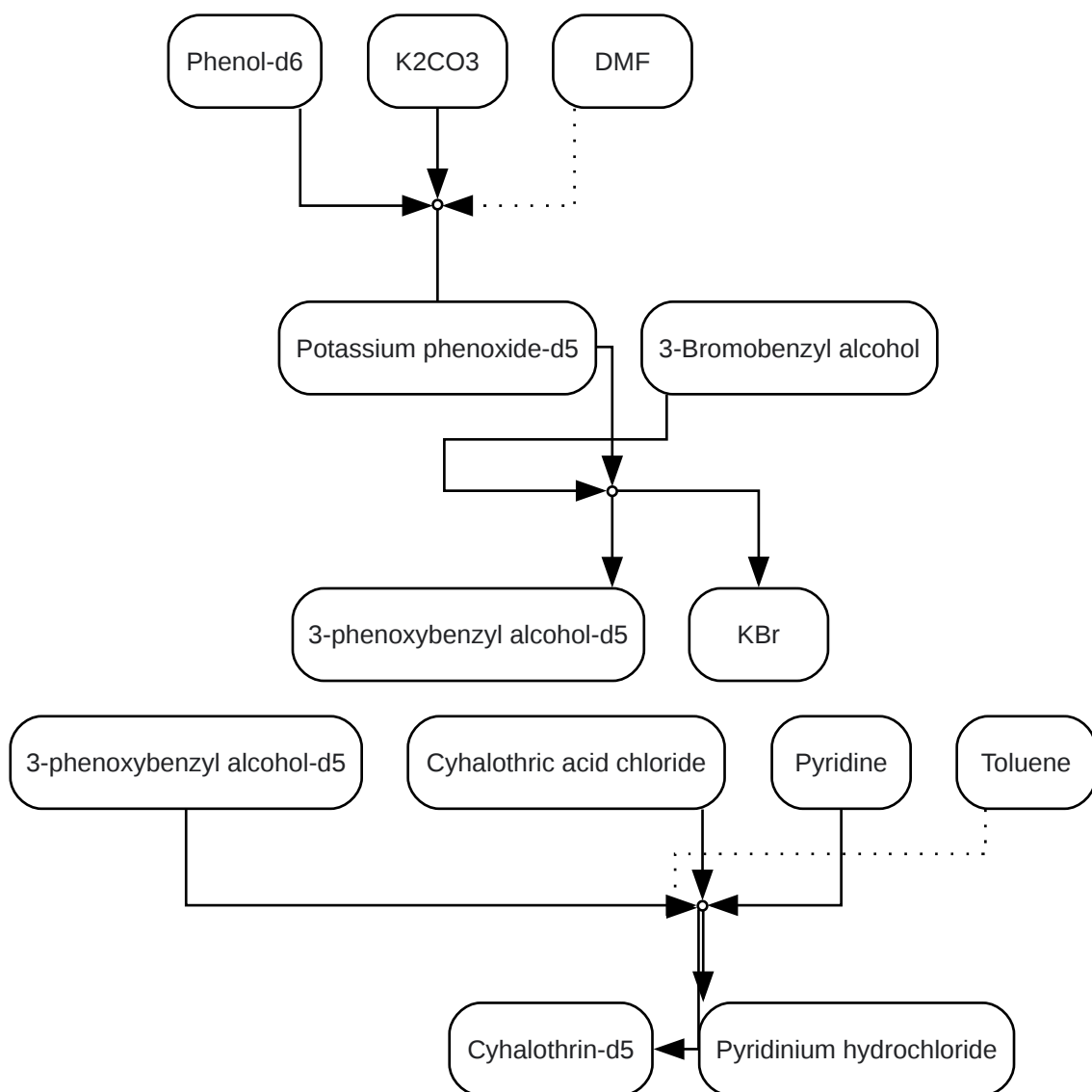
The following table summarizes the key quantitative data associated with the synthesis of **Cyhalothrin-d5**. The data is based on reported literature values and typical yields for analogous reactions.^{[1][2]}

Parameter	Value	Notes
Starting Material	Phenol-d6	Commercially available deuterated precursor.
Key Intermediate	3-phenoxybenzyl alcohol-d5	Synthesized via Williamson ether synthesis.
Acylating Agent	3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarbonyl chloride	Also known as Cyhalothric acid chloride.
Final Product	Cyhalothrin-d5	A mixture of isomers.
Isotopic Enrichment	98.7%	As determined by mass spectrometry. [1] [2]
Chemical Purity	>98%	Achieved through chromatographic purification.
Overall Yield	(Not explicitly reported)	Estimated to be in the range of 60-70% based on similar syntheses.

Synthetic Pathway and Experimental Workflow

The synthesis of **Cyhalothrin-d5** is a two-stage process. The first stage involves the synthesis of the isotopically labeled alcohol intermediate, 3-phenoxybenzyl alcohol-d5. The second stage is the esterification of this alcohol with the appropriate acid chloride to yield the final product.





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- To cite this document: BenchChem. [Synthesis and Isotopic Labeling of Cyhalothrin-d5: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15553234#synthesis-and-isotopic-labeling-of-cyhalothrin-d5]

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